DIMP53-1
Description
Significance of p53 in Cellular Homeostasis and Disease Pathogenesis
The tumor suppressor protein p53 is a critical transcription factor that governs a wide array of cellular processes to maintain homeostasis. nih.govfrontiersin.org In response to cellular stressors such as DNA damage, oncogene activation, and oxidative stress, p53 becomes activated and modulates gene expression to control DNA repair, cell cycle progression, apoptosis, and senescence. nih.govfrontiersin.orgmdpi.com This function as a "guardian of the genome" is fundamental in preventing the propagation of genetically unstable cells, thereby suppressing tumor formation. researchgate.net The p53 network is integral to coordinating cellular responses that ensure the long-term survival of multicellular organisms. nih.gov Beyond its role in cancer, dysregulation of the p53 pathway is implicated in other conditions, including metabolic diseases and aging. mdpi.com
Dysregulation of p53 via MDM2 and MDMX Interactions in Malignancy
In a significant portion of human cancers that retain wild-type p53, the tumor-suppressive functions of p53 are abrogated by its principal negative regulators: murine double minute 2 (MDM2) and its homolog, MDMX (also known as MDM4). nih.govnih.govmdpi.com MDM2, an E3 ubiquitin ligase, directly binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. mdpi.comdovepress.com MDMX, while lacking intrinsic E3 ligase activity, also binds to p53 and inhibits its activity. mdpi.compnas.org Furthermore, MDMX can form a heterodimer with MDM2, enhancing the degradation of p53. tandfonline.comfrontiersin.org Overexpression of MDM2 or MDMX, often through gene amplification, is a common event in various cancers, leading to the functional inactivation of p53 and promoting tumor cell survival and proliferation. nih.govnih.govaacrjournals.org
Rationale for Targeting p53-MDM2/X Interactions in Oncological Research
The reversible nature of p53 inhibition by MDM2 and MDMX in tumors with wild-type p53 presents a compelling therapeutic opportunity. nih.govaacrjournals.orgnih.gov The strategy is to disrupt the p53-MDM2 and p53-MDMX interactions, thereby liberating p53 from its negative regulators. mdpi.com This reactivation of p53 is expected to restore its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis in cancer cells. mdpi.comaacrjournals.org Given that approximately 50% of human tumors retain wild-type p53, this approach holds broad potential. nih.gov The observation that overexpression of MDM2 and MDMX can be mutually exclusive in some cancers further underscores the importance of targeting these interactions. aacrjournals.org The development of agents that can simultaneously inhibit both MDM2 and MDMX is considered crucial for a comprehensive reactivation of p53. aspic.pt
Historical Context of Small Molecule Inhibitors in p53 Restoration Strategies
The pursuit of small molecules to reactivate p53 by targeting the MDM2-p53 interaction has been an active area of research for over a decade. dovepress.comeurekaselect.com A landmark achievement in this field was the discovery of the nutlins, a class of cis-imidazoline compounds, in 2004. nih.govaacrjournals.orgmdpi.com Nutlin-3, the most potent of this series, demonstrated the proof-of-concept that a small molecule could effectively and selectively disrupt the MDM2-p53 interaction, leading to p53 stabilization and activation. nih.gov This discovery spurred the development of numerous other classes of MDM2 inhibitors, including spirooxindoles (e.g., MI-219), benzodiazepinediones, and piperidinones. mdpi.comnih.gov While many of these early inhibitors were potent against MDM2, they often showed weak activity against MDMX, highlighting the need for dual inhibitors. nih.gove-century.us
Emergence of DIMP53-1 as a Novel Therapeutic Candidate
This compound, a tryptophanol-derived oxazoloisoindolinone, has been identified as a novel small molecule that acts as a dual inhibitor of both p53-MDM2 and p53-MDMX interactions. medkoo.comsciforum.netresearchgate.netnih.gov Its discovery was the result of screening a chemical library derived from the lead compound SLMP53-1. sciforum.net Unlike many of its predecessors that bind to MDM2, this compound is proposed to act by binding directly to p53, thereby preventing its interaction with both MDM2 and MDMX. aspic.ptresearchgate.netuc.pt This distinct mechanism of action leads to the stabilization of p53 and the upregulation of its transcriptional targets, resulting in p53-dependent anticancer effects. medkoo.comresearchgate.net In preclinical studies, this compound has demonstrated a range of multifunctional properties, including anti-proliferative, pro-apoptotic, and anti-angiogenic activities, both in vitro and in vivo. nih.govresearchgate.netnih.gov
Research Findings on this compound
| Finding Category | Detailed Research Finding | Supporting Evidence | Reference |
|---|---|---|---|
| Mechanism of Action | Acts as a dual inhibitor of p53-MDM2 and p53-MDMX interactions. | Identified as a dual inhibitor in a yeast-based screening assay. | unitn.it |
| Binding Target | Potentially binds to p53, preventing its interaction with MDM2 and MDMX. | Cellular Thermal Shift Assay (CETSA) experiments in HCT116 cell lysates showed that this compound stabilizes p53. | researchgate.net |
| Cellular Effects | Induces p53 stabilization and upregulates p53 transcriptional targets (e.g., MDM2, BAX, p21). | Western blot analysis in HCT116 and SJSA-1 cells showed increased protein levels of p53 and its targets after treatment. | uc.pt |
| Anticancer Activity | Exhibits p53-dependent growth inhibition, cell cycle arrest, and apoptosis in tumor cells. | Showed selective growth inhibition in p53 wild-type cells over p53-null cells. Induced apoptosis and cell cycle arrest in a p53-dependent manner. | aspic.ptuc.pt |
| In Vivo Efficacy | Demonstrates p53-dependent antitumor activity in human tumor xenograft models. | Inhibited tumor growth in xenograft models through induction of apoptosis and inhibition of proliferation and angiogenesis. | researchgate.netnih.gov |
| Additional Properties | Inhibits migration and invasion of cancer cells and angiogenesis. | Wound healing and chemotaxis assays showed inhibition of cell migration. Tube formation assays with endothelial cells demonstrated anti-angiogenic effects. | aspic.ptresearchgate.net |
Properties
Molecular Formula |
C27H24N2O2 |
|---|---|
Molecular Weight |
408.501 |
IUPAC Name |
(3S.9bR)-3-(1-Benzyl-1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-9bH-oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C27H24N2O2/c1-27-24-13-7-5-12-23(24)26(30)29(27)21(18-31-27)15-20-17-28(16-19-9-3-2-4-10-19)25-14-8-6-11-22(20)25/h2-14,17,21H,15-16,18H2,1H3/t21-,27+/m0/s1 |
InChI Key |
ZDUOYOLGFGCVPG-KDYSTLNUSA-N |
SMILES |
O=C1N2[C@@](OC[C@@H]2CC3=CN(CC4=CC=CC=C4)C5=C3C=CC=C5)(C)C6=C1C=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DIMP53-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Dimp53 1
Discovery and Structural Elucidation of DIMP53-1 as a Tryptophanol-Derived Oxazoloisoindolinone
This compound was discovered as part of a research effort to identify novel small molecules capable of reactivating the tumor suppressor protein p53, which is often inactivated in human cancers sciforum.netsciforum.netnih.gov. It belongs to a chemical family known as tryptophanol-derived oxazoloisoindolinones sciforum.netsciforum.netnih.gov. The structural elucidation confirmed this compound as a new tryptophanol-derived oxazoloisoindolinone nih.gov. This compound emerged from a series of tryptophanol-derived small molecules, building upon the hit compound SLMP53-1, which was identified as a wild-type and mutant p53 reactivator sciforum.net. This compound itself was identified as a p53-MDM2/X interactions dual inhibitor sciforum.netnih.govresearchgate.netorcid.org. Its chemical structure has been explicitly identified in research researchgate.net.
Stereoselective Cyclocondensation Reactions for this compound Synthesis
The synthesis of the tryptophanol-derived oxazoloisoindolinone chemical family, including this compound, is achieved through a stereoselective cyclocondensation reaction sciforum.netsciforum.net. This method is crucial for controlling the stereochemical outcome of the final product sciforum.netsciforum.netbeilstein-journals.org.
Enantiopure aminoalcohol tryptophanol plays a pivotal role in the stereoselective synthesis of this compound and related oxazoloisoindolinones sciforum.netsciforum.netresearchgate.netscilit.comchemrxiv.org. The chirality of tryptophanol dictates the stereo-outcome of the final product, with the aminoalcohol being an integral part of the main skeleton of the bioactive molecules sciforum.net. Specifically, the (S)-tryptophanol-derived bicyclic lactams have been shown to be more active than their corresponding enantiomers sciforum.net. The synthesis of these compounds initiates from enantiopure forms of tryptophanol sciforum.net.
In the cyclocondensation reaction, various commercially available achiral oxoacids are utilized alongside enantiopure tryptophanol sciforum.netsciforum.net. This approach allows for the derivatization of the this compound scaffold, enabling the creation of a chemical library with diverse structures sciforum.netsciforum.net. The reaction typically involves adding the appropriate oxo-acid to a solution of tryptophanol researchgate.net.
Design and Synthesis of this compound Analogues and Chemical Libraries
The development of this compound analogues and chemical libraries is a systematic process aimed at optimizing their bioactivity and therapeutic potential sciforum.net. This involves both structure-guided optimization and the exploration of various chemical modifications.
Structural optimization of tryptophanol-derived isoindolinones, including this compound derivatives, has been a key strategy in identifying more potent p53 activators researchgate.netresearchgate.netnih.gov. For instance, optimization of the hit compound SLMP53-1 led to the identification of this compound and other compounds with enhanced activity and selectivity researchgate.netresearchgate.net. This iterative process involves synthesizing new compounds and evaluating their antiproliferative activity in relevant cell lines, such as human colon adenocarcinoma HCT116 cells researchgate.netresearchgate.netnih.gov.
The exploration of chemical modifications significantly impacts the bioactivity of this compound derivatives. For example, blocking the 2-position of the indole (B1671886) moiety with bromine has been explored to assess its impact on metabolic stability and antiproliferative activity researchgate.netnih.gov. Studies have also identified that the presence of a methyl group at the indole nitrogen can influence metabolic transformations, such as N-dealkylation pathways nih.gov. The assessment of antiproliferative activity against various cancer cell lines highlights that this chemical family exhibits potent antitumor activity sciforum.net.
Molecular Mechanism of Action of Dimp53 1
DIMP53-1 as a Dual Inhibitor of p53-MDM2/X Interactions
This compound functions as a dual inhibitor, targeting the interactions of p53 with both MDM2 and MDMX. nih.govaspic.ptnih.gov This simultaneous inhibition is crucial for the complete reactivation of p53's tumor suppressor activity in cancer cells where both MDM2 and MDMX are overexpressed. nih.govaspic.pt
Direct Binding of this compound to p53
Evidence suggests that this compound's mechanism of action involves its potential direct binding to the p53 protein. nih.govnih.govresearchgate.net This interaction is thought to induce a conformational change in p53, which in turn hinders its binding to MDM2 and MDMX. researchgate.net Cellular thermal shift assays (CETSA) have demonstrated that this compound can increase the thermal stability of p53 in cell lysates, providing further support for a direct interaction between this compound and p53. nih.govresearchgate.net
Dissociation of p53 from MDM2 and MDMX by this compound
By binding to p53, this compound effectively disrupts the p53-MDM2 and p53-MDMX complexes. researchgate.netnih.govresearchgate.net This dissociation liberates p53 from its negative regulators, leading to its stabilization and accumulation within the cell. aspic.ptnih.gov Co-immunoprecipitation experiments have confirmed that treatment with this compound leads to a significant reduction in the amount of MDM2 and MDMX bound to p53 in cancer cells. researchgate.netresearchgate.net
Comparative Analysis of this compound with Other p53-MDM2/X Inhibitors (e.g., Nutlin-3a, SJ-172550)
The activity of this compound has been compared to other well-known inhibitors of the p53-MDM2/X pathway, such as Nutlin-3a and SJ-172550. researchgate.net Nutlin-3a is a potent inhibitor of the p53-MDM2 interaction, while SJ-172550 is known to target the p53-MDMX interaction. nih.govnih.gov Unlike these specific inhibitors, this compound demonstrates dual inhibitory activity against both MDM2 and MDMX. researchgate.net In yeast-based assays, this compound was found to be less effective than Nutlin-3a at inhibiting the p53-MDM2 interaction but more effective than SJ-172550 at disrupting the p53-MDMX interaction. researchgate.net
| Compound | Target Interaction | EC50 (µM) |
|---|---|---|
| This compound | p53-MDM2 | 2.09 ± 0.22 |
| p53-MDMX | 3.06 ± 0.31 | |
| Nutlin-3a | p53-MDM2 | 0.14 ± 0.01 |
| p53-MDMX | > 50 | |
| SJ-172550 | p53-MDM2 | > 50 |
| p53-MDMX | 10.70 ± 1.10 |
Restoration of p53 Transcriptional Activity by this compound
By liberating p53 from its inhibitors, this compound restores the transcriptional activity of p53. nih.govnih.govnih.gov This reactivation of p53 leads to the upregulation of its downstream target genes, which in turn mediate the tumor-suppressive effects of p53. aspic.ptnih.gov
Upregulation of p53-Dependent Genes
Treatment of cancer cells with this compound results in the increased expression of several p53 target genes. nih.govnih.gov Western blot analyses have shown a significant increase in the protein levels of key p53-regulated genes such as p21, BAX, and PUMA. researchgate.netnih.gov The upregulation of these genes is a direct consequence of the restored ability of p53 to bind to their respective promoter regions and activate their transcription.
| Gene | Function | Observed Effect of this compound |
|---|---|---|
| p21 (CDKN1A) | Cell Cycle Arrest | Upregulation of protein expression observed in SJSA-1 and MCF-7 cells. researchgate.net |
| BAX | Apoptosis | Increased protein levels observed in SJSA-1 and MCF-7 cells. researchgate.net |
| MDM2 | p53 Negative Regulator (feedback loop) | Increased protein levels observed in SJSA-1 and MCF-7 cells. researchgate.net |
| PARP (cleavage) | Apoptosis Marker | Increased cleavage observed in SJSA-1 and MCF-7 cells. researchgate.net |
Regulation of Genes Involved in Cell Cycle Arrest and Apoptosis
The transcriptional activation of p53 target genes by this compound leads to two major cellular outcomes: cell cycle arrest and apoptosis. aspic.ptnih.gov The upregulation of p21 is a key event in p53-mediated cell cycle arrest, primarily at the G1 phase. researchgate.netdovepress.com In MDM2-overexpressing SJSA-1 cells, this compound treatment led to an arrest in the G0/G1 and S phases, while in MDMX-overexpressing MCF-7 cells, a G0/G1 phase arrest was observed. researchgate.net
Furthermore, this compound induces apoptosis through the upregulation of pro-apoptotic genes like BAX and PUMA. researchgate.netnih.gov This is evidenced by an increase in the population of apoptotic cells and the cleavage of PARP, a hallmark of apoptosis, in cancer cells treated with this compound. researchgate.net
| Cell Line | Key Feature | Effect of this compound | Specific Outcome |
|---|---|---|---|
| SJSA-1 | MDM2-overexpressing | Cell Cycle Arrest | Increase in G0/G1 and S phase populations. researchgate.net |
| Apoptosis | Increase in Annexin V-positive cells and PARP cleavage. researchgate.net | ||
| MCF-7 | MDMX-overexpressing | Cell Cycle Arrest | Increase in G0/G1 phase population. researchgate.net |
| Apoptosis | Increase in Annexin V-positive cells and PARP cleavage. researchgate.net |
Cellular and Biochemical Effects of Dimp53 1
Induction of Cell Cycle Arrest in Tumor Cell Lines
DIMP53-1 has been shown to induce cell cycle arrest in several tumor cell lines, a critical mechanism for inhibiting uncontrolled cell proliferation. nih.govnih.govunitn.itresearchgate.netresearchgate.netuc.pt
Specific Cell Cycle Phase Perturbations (e.g., G0/G1-phase arrest)
Research indicates that this compound primarily induces cell cycle arrest at the G0/G1 phase. In human colon adenocarcinoma HCT116 cells (p53+/+), treatment with this compound at concentrations of 7 and 14 µM led to G0/G1-phase cell cycle arrest. nih.gov This effect was also observed in other cancer cell lines overexpressing key p53 regulators. For instance, in MDM2-overexpressing SJSA-1 cells, this compound induced both G0/G1- and S-phase arrest. uc.ptresearchgate.net Similarly, in MDMX-overexpressing MCF-7 cells, this compound treatment resulted in G0/G1-phase arrest. uc.ptresearchgate.net
p53-Dependent and -Independent Effects on Cell Cycle
The cell cycle arrest induced by this compound is largely dependent on the presence of functional p53. Studies comparing HCT116 cells with wild-type p53 (HCT116p53+/+) and p53-null HCT116 cells (HCT116p53-/-) demonstrated a significant reduction in the growth inhibitory effect of this compound in the absence of p53. nih.govunitn.it This indicates that the compound's ability to induce cell cycle arrest is predominantly mediated through the p53 pathway. This compound achieves this by stabilizing p53 protein levels and subsequently upregulating the expression of p53 transcriptional targets, such as p21 (CDKN1A), which are crucial for regulating cell cycle progression. nih.govuc.ptresearchgate.net Although the effect is largely p53-dependent, some residual growth inhibition was observed in p53-null HCT116 cells, suggesting potential minor p53-independent mechanisms or off-target effects at higher concentrations. nih.govunitn.it
Activation of Apoptotic Pathways by this compound
Beyond cell cycle arrest, this compound is a potent activator of apoptotic pathways, leading to programmed cell death in tumor cells. nih.govnih.govunitn.itresearchgate.netresearchgate.netuc.pt
Indicators of Apoptosis (e.g., Annexin V positivity, PARP cleavage)
The induction of apoptosis by this compound is evidenced by several key indicators. In HCT116p53+/+ cells, treatment with this compound resulted in an increase in Annexin V-positive cells, a common marker for early apoptosis, and the cleavage of PARP (Poly (ADP-ribose) polymerase), which is a hallmark of caspase activation during apoptosis. nih.govuc.ptresearchgate.net Similar observations of increased Annexin V positivity and PARP cleavage were made in SJSA-1 and MCF-7 cell lines treated with this compound. researchgate.net
Anti-Proliferative Activity of this compound in Cancer Cell Models
This compound demonstrates significant anti-proliferative activity across various cancer cell models, inhibiting the growth of tumor cells. nih.govnih.govaspic.ptunitn.itresearchgate.netresearchgate.netuc.pt This activity is primarily mediated through its ability to induce cell cycle arrest and apoptosis, as described above. nih.govnih.govaspic.ptunitn.itresearchgate.net
The compound has shown a noticeable growth inhibitory effect in human tumor cells expressing wild-type p53, including those overexpressing MDM2 (SJSA-1 cells) or MDMX (MCF-7 cells). nih.govuc.ptresearchgate.net The half-maximal inhibitory concentration (IC50) values provide quantitative measures of this compound's anti-proliferative potency in these cell lines.
Table 1: Anti-Proliferative Activity (IC50) of this compound in Human Tumor Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | wt p53, MDM2-overexpressing | 11.8 ± 0.7 | uc.ptresearchgate.net |
| MCF-7 | wt p53, MDMX-overexpressing | 13.3 ± 0.5 | uc.ptresearchgate.net |
| HCT116p53+/+ | wt p53 | Not explicitly stated as IC50, but growth inhibition observed at 7 and 14 µM | nih.gov |
This compound's ability to inhibit growth in these diverse cancer models, particularly those with dysregulated MDM2 or MDMX, highlights its potential as a targeted therapeutic agent for cancers where the p53 pathway is inactivated by these negative regulators. nih.govnih.govaspic.ptunitn.itresearchgate.net
Growth Inhibition in Wild-Type p53-Expressing Tumor Cells
This compound has been shown to induce significant growth inhibition in human tumor cells that express wild-type (wt) p53. This effect is mediated by the stabilization of p53 protein levels and the subsequent upregulation of p53 transcriptional targets nih.govnih.gov. These targets are critical for initiating cellular processes such as cell cycle arrest and apoptosis, which are essential for tumor suppression nih.govnih.gov.
Studies employing human colon adenocarcinoma HCT116 cells, which possess wild-type p53 (HCT116p53+/+), have demonstrated a clear growth inhibitory effect of this compound. Importantly, this inhibitory effect was significantly reduced in isogenic HCT116 cells lacking p53 (HCT116p53-/-), underscoring the p53-dependent nature of this compound's antiproliferative activity.
Activity in MDM2- or MDMX-Overexpressing Cells
A key aspect of this compound's efficacy lies in its ability to overcome the inactivation of p53 caused by the overexpression of MDM2 or MDMX, a common event in many human cancers nih.gov. This compound effectively caused growth inhibition in human tumor cell lines that overexpress either MDM2 (e.g., SJSA-1 cells) or MDMX (e.g., MCF-7 cells).
The growth inhibitory effects in these cells were characterized by:
Cell Cycle Arrest: this compound induced cell cycle arrest, specifically in the G0/G1- and S-phases in SJSA-1 cells, and primarily in the G0/G1-phase in MCF-7 cells.
Apoptosis Induction: The compound led to an increase in apoptotic markers, including Annexin V-positive cells and PARP cleavage, indicating the induction of programmed cell death.
Upregulation of p53 Targets: Treatment with this compound at its IC50 concentration resulted in increased p53 protein levels and the upregulation of various p53 transcriptional targets, such as MDM2, BAX, and p21.
The half-maximal inhibitory concentration (IC50) values for this compound in MDM2- and MDMX-overexpressing cell lines after 48 hours of treatment are presented in the table below.
| Cell Line (Overexpressing) | IC50 (µM) |
| SJSA-1 (MDM2) | 11.8 ± 0.7 |
| MCF-7 (MDMX) | 13.3 ± 0.5 |
Anti-Migratory and Anti-Invasive Properties of this compound
Beyond its direct antiproliferative effects, this compound has also demonstrated significant anti-migratory and anti-invasive properties, which are crucial for inhibiting cancer metastasis nih.gov. These effects have been observed in human colon adenocarcinoma HCT116 cells.
Inhibition of Cell Migration (e.g., HCT116 cells)
This compound significantly inhibits the migration of HCT116p53+/+ cells. In wound healing assays, a concentration of 3 µM this compound effectively reduced cell migration and subsequent wound closure when compared to control groups. These findings were further corroborated by chemotaxis cell migration assays, where a 24-hour treatment with 3 µM this compound resulted in a notable reduction in HCT116p53+/+ cell migration.
Reduction of Cell Invasion (e.g., HCT116 cells)
The compound also exhibits potent anti-invasive capabilities. At a concentration of 3 µM, this compound was shown to inhibit the invasion of HCT116p53+/+ cells through a Matrigel® matrix in cell invasion assays after 48 hours of treatment. This indicates this compound's potential to impede the ability of cancer cells to penetrate surrounding tissues, a critical step in metastatic dissemination.
Preclinical in Vivo Studies of Dimp53 1 Efficacy
Antitumor Activity in Xenograft Mouse Models
Studies in human tumor xenograft mouse models have demonstrated that DIMP53-1 possesses significant antitumor activity. The efficacy of the compound is realized through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and angiogenesis (the formation of new blood vessels) nih.gov.
In xenograft models using human colon adenocarcinoma cells (HCT116) that express wild-type p53 (p53+/+), administration of this compound resulted in a marked suppression of tumor growth. The compound functions as a dual inhibitor of the p53-MDM2/MDMX interactions, leading to p53 stabilization and the upregulation of p53 transcriptional targets. These targets are critically involved in halting the cell cycle and inducing apoptosis, thereby inhibiting tumor progression nih.gov. The antitumor effect is attributed to this compound's ability to activate the p53 pathway, showcasing its potential as a therapeutic agent for cancers retaining wild-type p53 functionality nih.gov.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
Xenograft Model p53 Status Observed Effect of this compound Mechanism HCT116 Human Colon Adenocarcinoma Wild-Type (p53+/+) Significant suppression of tumor growth Induction of apoptosis, inhibition of proliferation and angiogenesis HCT116 Human Colon Adenocarcinoma Null (p53-/-) No significant suppression of tumor growth Activity is p53-dependent
The antitumor activity of this compound in vivo is fundamentally dependent on the p53 status of the cancer cells nih.gov. When tested in parallel xenograft models using HCT116 cells lacking p53 (p53-/-), this compound did not show significant tumor growth inhibition. This stark contrast in efficacy between p53 wild-type and p53-null tumors confirms that the compound's mechanism of action is mediated through the p53 pathway. This dependency highlights the importance of p53 as a predictive biomarker for the potential therapeutic application of this compound, indicating its suitability for patients whose tumors have not lost p53 function nih.gov.
Anti-Angiogenic Effects of this compound
Beyond its direct effects on tumor cell proliferation and survival, this compound also exhibits potent anti-angiogenic properties, targeting a critical process for tumor growth and metastasis nih.gov.
In vitro angiogenesis assays provide evidence for the direct anti-angiogenic effects of this compound. The compound was shown to inhibit the migration and tube formation of human dermal microvascular endothelial cells (HMVEC-D) nih.gov. Research demonstrated a significant, dose-dependent decrease in the formation of tube-like structures by HMVEC-D cells when treated with this compound researchgate.net. This inhibition of endothelial cell differentiation is a key indicator of anti-angiogenic potential, as it disrupts the ability of these cells to form new blood vessels.
Table 2: In Vitro Anti-Angiogenic Activity of this compound on HMVEC-D Cells
Assay Cell Line Effect of this compound Key Finding Endothelial Cell Tube Formation HMVEC-D Dose-dependent decrease in tube formation Significant inhibition of in vitro angiogenesis Wound Healing Assay HMVEC-D Significant decrease in endothelial cell migration Inhibition of a key step in the angiogenic process
The anti-angiogenic activity of this compound is intrinsically linked to its primary function as a p53 activator. The p53 protein is known to regulate angiogenesis through multiple mechanisms. One key pathway involves the p53-mediated inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) nih.gov. HIF-1α is a transcription factor that plays a central role in cellular adaptation to hypoxia and drives the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) nih.govnih.gov.
By activating p53, this compound can enhance the Mdm2-mediated degradation of HIF-1α nih.gov. This reduction in HIF-1α levels leads to decreased transcriptional activation of the VEGF gene, even under hypoxic conditions typical of a tumor microenvironment nih.gov. The resulting downregulation of VEGF, a potent stimulator of endothelial cell proliferation and migration, is a crucial mechanism behind the anti-angiogenic effects of this compound. Thus, this compound exerts its anti-angiogenic effects by engaging the natural tumor-suppressing functions of the p53 pathway to cut off the tumor's blood supply nih.govnih.gov.
Structure Activity Relationship Sar and Computational Studies of Dimp53 1
Identification of Key Pharmacophores within the DIMP53-1 Scaffold
This compound is characterized as a tryptophanol-derived oxazoloisoindolinone. cenmed.comwikipedia.orgciteab.comtocris.comcenmed.com Its chemical structure is derived from the previously reported p53 activator, SLMP53-1. cenmed.com The core oxazoloisoindolinone moiety, originating from enantiopure tryptophanol and various oxoacids through a stereoselective cyclocondensation reaction, forms the fundamental scaffold of this class of compounds. nih.govnih.gov While the search results classify this compound by its chemical class and origin, explicit detailed identification of specific pharmacophore features within the this compound scaffold itself, beyond its general structural classification, is not extensively detailed in the provided literature snippets. In the broader context of p53/MDM2 inhibitors, a "thumb-index-middle" fingers three-point pharmacophore model has been described for compounds like Nutlin-3a, representing minimum structural requirements for p53/MDM2 interaction inhibition. uni-freiburg.de
Design and Screening of this compound Analogues for Enhanced Activity
The development of this compound emerged from efforts to create a chemical library of tryptophanol-derived oxazoloisoindolinones. nih.govnih.gov this compound was identified as a promising hit, building upon the foundation of SLMP53-1, a known wild-type and mutant p53 reactivator. nih.gov The screening process for this compound and its analogues primarily utilized a yeast-based assay. This assay leverages the principle that human wild-type p53 expression in yeast induces growth arrest, which is subsequently inhibited by human MDM2 or MDMX. cenmed.comciteab.comcenmed.comidrblab.net By evaluating the effect of various compounds on the reestablishment of p53-induced growth inhibition in yeast co-expressing MDM2 and MDMX, this compound was identified as a potential dual inhibitor. cenmed.comciteab.comcenmed.com
Comparative screening data from the yeast-based assay illustrate the relative potencies of this compound against established inhibitors like Nutlin-3a and SJ-172550. This compound was found to be less effective than Nutlin-3a in inhibiting the p53-MDM2 interaction but more effective than SJ-172550 in inhibiting the p53-MDMX interaction. cenmed.comciteab.comcenmed.com
Table 1: EC50 Values of this compound and Reference Compounds in Yeast-Based Assay
| Compound | EC50 (µM) for p53-MDM2 Interaction | EC50 (µM) for p53-MDMX Interaction |
| This compound | Not explicitly stated, but less effective than Nutlin-3a cenmed.comciteab.comcenmed.com | More effective than SJ-172550 cenmed.comciteab.comcenmed.com |
| Nutlin-3a | 0.5 cenmed.comciteab.comcenmed.com | >50 cenmed.comciteab.comcenmed.com |
| SJ-172550 | >50 cenmed.comciteab.comcenmed.com | 1.3 cenmed.comciteab.comcenmed.com |
In Silico Modeling and Docking Studies for p53-MDM2/X Interactions
This compound is proposed to inhibit the p53-MDM2/X interactions by potentially binding directly to p53. cenmed.comwikipedia.orgcenmed.comnih.govmed-life.cn This mechanism of action is distinct from some other inhibitors that target MDM2 or MDMX directly. While in silico modeling and molecular docking studies are widely employed in the design and optimization of p53-MDM2/X interaction inhibitors, including for related compounds like SLMP53-1 which showed binding at the interface of the p53 homodimer with the DNA minor groove, specific detailed docking poses or binding site analyses for this compound itself were not explicitly elaborated in the provided search results. med-life.cnnih.gov Computational methods have been successfully utilized for the design and development of novel MDM2 inhibitors, and for investigating structural and interaction characteristics of p53 and inhibitors with MDM2 and MDMX at an atomistic level. nih.gov
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are powerful tools used to understand the dynamic behavior of molecular systems and to elucidate binding mechanisms at an atomistic level. In the context of p53-MDM2/X inhibitors, MD simulations have been employed to investigate how ligands bind to their targets and the resulting conformational changes. For instance, MD simulations were performed for SLMP53-1 complexes with wild-type and mutant p53 DNA-binding domains to understand its binding at the interface of the p53 homodimer with the DNA minor groove. med-life.cnnih.gov While MD simulations are a recognized approach for understanding the binding mechanisms of MDM2/MDMX antagonists and other staple peptides, specific molecular dynamics simulation studies detailing the binding mechanism of this compound with p53, MDM2, or MDMX were not explicitly described in the provided search results. nih.gov
Analytical Methodologies for Dimp53 1 Research
Yeast-Based Assays for p53-MDM2/X Interaction Inhibition
A foundational method for identifying DIMP53-1's activity was a yeast-based assay designed to screen for inhibitors of the p53-MDM2/X interactions. nih.govresearchgate.net In this system, the expression of human wild-type (wt) p53 induces growth arrest in yeast, a phenomenon that is reversed by the co-expression of human MDM2 or MDMX. researchgate.net The introduction of a potential inhibitor can restore the p53-induced growth inhibition.
This compound was identified as a potent dual inhibitor of both p53-MDM2 and p53-MDMX interactions using this assay. researchgate.net Its efficacy was compared against known inhibitors, Nutlin-3a (an MDM2 inhibitor) and SJ-172550 (an MDMX inhibitor), demonstrating its unique ability to target both negative regulators of p53. researchgate.net
Interactive Data Table: Effect of this compound on Yeast Growth Inhibition
| Compound | Concentration (µM) | Target(s) | Effect on p53-induced Growth Inhibition |
| This compound | 0.1-50 | MDM2/MDMX | Dose-dependent reestablishment of growth inhibition |
| Nutlin-3a | 0.1-50 | MDM2 | Reestablishment of growth inhibition |
| SJ-172550 | 0.1-50 | MDMX | Reestablishment of growth inhibition |
Cell-Based Assays for this compound Activity (e.g., SRB assay, Co-IP)
To translate the findings from yeast to a more clinically relevant context, cell-based assays were employed. The Sulforhodamine B (SRB) assay, a method for measuring cell density by staining total cellular protein, was used to assess the antiproliferative effects of this compound in human cancer cell lines. nih.gov These studies confirmed that this compound inhibits the growth of wild-type p53-expressing tumor cells. nih.gov
Co-immunoprecipitation (Co-IP) assays in human colon adenocarcinoma HCT116 cells provided direct evidence of this compound's mechanism within mammalian cells. nih.govnih.gov This technique demonstrated that this compound significantly reduces the amount of MDM2 and MDMX that co-immunoprecipitates with p53, confirming its role in disrupting these protein-protein interactions. researchgate.netnih.gov Specifically, at concentrations of 10 and 20 µM, this compound led to a visible decrease in the amount of MDM2 or MDMX bound to p53. researchgate.net
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify the direct binding of a compound to its target protein within the complex environment of a cell. nih.govntu.edu.sg The principle behind CETSA is that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein. nih.govntu.edu.sg
CETSA experiments were performed on lysates of HCT116p53+/+ cells to investigate the interaction between this compound and p53. nih.gov The results indicated that this compound potentially binds to p53, leading to its stabilization. nih.gov In these experiments, cell lysates were treated with this compound and then heated to various temperatures. The amount of non-denatured, soluble p53 remaining was then quantified by western blot. nih.gov A notable increase in the thermal stability of p53 in the presence of this compound confirmed target engagement. nih.gov
Gene Reporter Assays for p53 Transcriptional Activity
To ascertain whether the stabilization of p53 by this compound leads to the activation of its transcriptional functions, gene reporter assays are utilized. nih.gov These assays typically involve a reporter gene, such as luciferase, linked to a promoter containing p53 response elements (p53REs). nih.govbiorxiv.org An increase in reporter gene expression signifies enhanced p53 transcriptional activity.
Studies have shown that this compound leads to the upregulation of p53 transcriptional targets. nih.gov This indicates that by inhibiting the p53-MDM2/X interactions and stabilizing p53, this compound effectively restores the tumor suppressor's ability to regulate the expression of genes involved in critical cellular processes like cell cycle arrest and apoptosis. nih.gov
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is an indispensable tool for analyzing the effects of a compound on cell cycle progression and apoptosis at the single-cell level. nih.govnih.gov This technique can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify apoptotic cells through various staining methods. nih.govnih.gov
The functional consequences of p53 activation by this compound were demonstrated to include cell cycle arrest and apoptosis in tumor cells expressing wild-type p53. nih.gov Flow cytometry analysis would reveal an accumulation of cells in the G1 or G2/M phase of the cell cycle and an increased percentage of apoptotic cells following treatment with this compound, consistent with the restoration of p53 function. nih.govnih.gov
Immunoblotting for Protein Expression and Modification
Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify the expression levels of specific proteins and their post-translational modifications. springernature.com In the context of this compound research, immunoblotting has been crucial for demonstrating the stabilization of p53 and the upregulation of its downstream target proteins. nih.gov
Following treatment with this compound, immunoblot analysis of lysates from wild-type p53-expressing cancer cells showed a significant increase in p53 protein levels. nih.gov Furthermore, this technique confirmed the increased expression of key p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), providing a molecular basis for the observed cellular effects of this compound. nih.gov Experiments using cycloheximide, a protein synthesis inhibitor, in conjunction with immunoblotting, further confirmed that this compound increases the half-life of p53. nih.gov
Challenges and Future Directions in Dimp53 1 Research
Investigation of DIMP53-1 in Combination Therapies
The investigation of this compound in combination with other therapeutic agents represents a significant future direction, aiming to enhance efficacy and overcome potential drug resistance. Preclinical studies have demonstrated synergistic effects when this compound is combined with existing anticancer drugs. For instance, this compound has shown synergistic effects with sorafenib. wikidata.org Furthermore, in triple-negative breast cancer (TNBC) cells, this compound has been shown to enhance doxorubicin-induced cytotoxicity. nih.gov Synergistic effects have also been observed in rhabdomyosarcoma cells when this compound was combined with other compounds. citeab.com Its promising application in colon cancer therapy, both as a monotherapy and in combination with known chemotherapeutic agents, underscores its potential in multi-drug regimens. hznu.edu.cn These combination strategies are vital for developing more effective and less toxic treatment protocols, potentially allowing for lower doses of individual agents, thereby reducing side effects and mitigating the development of resistance.
Development of Advanced this compound Derivatives for Specific Cancer Subtypes
This compound is considered an encouraging starting point for the development of improved derivatives for clinical application. wikipedia.orgwikipedia.orgtocris.comsci-hub.sehznu.edu.cn Ongoing hit-to-lead optimization efforts within the tryptophanol-derived oxazoloisoindolinone chemical family aim to create compounds with enhanced potency, selectivity, and pharmacokinetic profiles. wikidata.orgfishersci.ca The development of derivatives tailored to specific cancer subtypes holds immense promise. For example, related compounds like SLMP53-2 are being explored for their ability to reactivate mutant p53, offering a potential strategy for cancers where p53 is mutated rather than wild-type. wikidata.org this compound itself has demonstrated enhanced selectivity in vivo in p53 wild-type HCT116 xenografts compared to p53 mutant counterparts, suggesting a foundation for developing agents specifically targeting tumors with intact p53 pathways or those overexpressing MDM2 or MDMX. hznu.edu.cnciteab.com Future research will focus on designing and synthesizing derivatives with optimized properties to address the unique molecular characteristics of various cancer subtypes, such as breast cancer (e.g., Luminal A, Luminal B, HER2-enriched, triple-negative) or gastric cancer. uni-freiburg.demed-life.cnctdbase.org
Exploration of this compound's Potential Beyond Oncology
While current research on this compound predominantly focuses on its anticancer properties, the broader biological roles of the p53 pathway suggest potential applications beyond oncology. The p53 protein is a critical regulator of numerous cellular processes, including cell cycle control, DNA repair, cell differentiation, and genomic stability. citeab.com Although direct studies on this compound's effects in non-oncology contexts are not extensively reported in the current literature, exploring its potential to modulate p53-related pathways in non-cancerous conditions is an important area for future investigation. This could include research into neurodegenerative diseases, given p53's role in neural stem cell proliferation and differentiation, or other proliferative disorders where controlled cell fate decisions are crucial. citeab.com Such explorations could uncover novel therapeutic avenues for this compound or its derivatives in a wider range of human diseases.
Addressing Research Gaps for Broader Mechanistic Understanding
Several research gaps need to be addressed to achieve a more comprehensive mechanistic understanding of this compound. A key area is the further elucidation of its p53-independent mechanisms of action, as highlighted in section 8.1. wikipedia.orgcenmed.com Additionally, while this compound has shown anti-angiogenic activity, the precise molecular pathways underlying this effect require further clarification. citeab.com The translation of fundamental in vitro and in vivo research on dual MDM2/MDMX inhibitors into clinical applications remains a challenge, indicating a need for more advanced preclinical and clinical studies. nih.gov Future research should also aim to understand how this compound interacts with the complex tumor microenvironment, addresses tumor heterogeneity, and overcomes potential resistance mechanisms that might emerge during treatment. citeab.com Bridging these gaps will be essential for optimizing this compound's therapeutic utility and ensuring its effective and safe application in clinical settings.
Q & A
Q. How was the dual inhibition of p53-MDM2/X interactions by DIMP53-1 experimentally validated?
this compound's mechanism was validated using a combination of comet assays (to measure DNA damage via tail moment quantification) and Western blot analysis (to assess γH2AX expression, a marker of double-strand breaks). These methods confirmed that this compound induces p53 activation without genotoxic effects in HCT116p53+/+ cells . Controls included etoposide (a known DNA-damaging agent) and normalization to DMSO-treated cells to exclude solvent artifacts.
Q. What experimental models were used to assess this compound's cytotoxicity in normal cells?
MCF10A mammary epithelial cells (non-tumorigenic) were treated with this compound (7–21 μM) for 48 hours, with growth curves generated to quantify viability. Results showed lower cytotoxicity in normal cells compared to tumor models, supporting its selectivity . Dose standardization against DMSO controls and SEM-based error analysis were critical for reproducibility.
Q. How was the absence of hepatorenal toxicity demonstrated in preclinical studies?
In vivo toxicity was evaluated in xenograft mice via relative organ weight analysis (liver, kidneys, heart, spleen) and biochemical profiling (urea, uric acid, reticulocyte counts). No significant differences were observed between this compound-treated and control groups, though mild urea/uric acid fluctuations were noted (Table 1 in ). These findings required rigorous statistical validation (e.g., ANOVA with P < 0.01 thresholds).
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for this compound?
While in vitro micronucleus assays in human lymphocytes showed no genotoxicity at 7–21 μM, in vivo studies revealed minor biochemical changes (e.g., elevated uric acid). To address this, researchers should:
Q. What methodological considerations are critical for optimizing this compound's therapeutic window?
Key steps include:
- Dose-response stratification : Use Hill slopes and EC50 values from growth curves (Fig. 4F in ) to balance efficacy and toxicity.
- Cell-cycle synchronization : The micronucleus assay required lymphocyte treatment during cytokinesis to capture mitotic errors, highlighting the need for phase-specific protocols .
- Species-specific toxicity screening : Cross-validate findings in human-derived organoids and murine models.
Q. How can researchers validate p53-dependent vs. p53-independent anticancer effects of this compound?
Experimental designs should include:
- Isogenic cell lines : Compare responses in HCT116p53+/+ vs. HCT116p53−/− cells.
- Transcriptomic profiling : RNA-seq to identify p53-target gene activation (e.g., PUMA, BAX).
- Rescue experiments : Co-treatment with p53 inhibitors (e.g., PFT-α) to confirm mechanism .
Methodological Guidance for Data Analysis
Q. What statistical frameworks are recommended for analyzing this compound's in vivo safety data?
- Use mixed-effects models to account for inter-individual variability in organ weight and blood parameter datasets.
- Apply Bonferroni correction for multiple comparisons (e.g., urea vs. uric acid vs. reticulocyte counts) to reduce Type I errors .
- Report SEM and confidence intervals for transparency.
Q. How should researchers standardize assays for dual inhibitor validation?
- Comet assay : Use OPEN COMET/ImageJ for tail moment quantification, with ≥100 cells/group to ensure power .
- Western blot : Normalize γH2AX signals to GAPDH and include triplicate runs to confirm reproducibility.
- Negative/positive controls : Etoposide (DNA damage) and untreated cells (baseline) are essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
